1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one
Description
1-(4-Phenyl-1,3-thiazol-2-yl)propan-2-one is a thiazole derivative characterized by a phenyl-substituted thiazole ring linked to a propan-2-one group. Its molecular formula is C₁₂H₁₁NOS, with a molecular weight of 217.29 Da .
Properties
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-9(14)7-12-13-11(8-15-12)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCHHZKRNMRNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21352-99-8 | |
| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one can be synthesized through various methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides. For instance, the reaction of α-bromoacetophenone with thioamide under basic conditions can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiazoles or thiazole derivatives with various substituents.
Scientific Research Applications
1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one with analogous thiazole derivatives:
Key Observations:
- Ketone Reactivity : The propan-2-one group may participate in nucleophilic additions or condensation reactions, unlike propan-1-one derivatives, which exhibit different electronic distributions .
- Crystallinity : Fluorophenyl and methoxyphenyl substitutions (e.g., in ) enhance crystallinity, whereas the parent compound lacks reported structural data.
This compound:
Synthetic details are sparse, but analogous compounds (e.g., ) involve:
Hydrazone Formation : Reaction of thiosemicarbazides with ketones.
Cyclization: Using ethanol under reflux to form the thiazole core.
Insights:
- The lack of bioactivity data for this compound contrasts with its derivatives (e.g., ), suggesting that functional group additions (e.g., hydrazine, piperazine) are critical for pharmacological efficacy.
- Fluorine and methoxy substitutions (e.g., ) improve binding affinity to biological targets, as seen in COX inhibition .
Biological Activity
1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their significant pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring substituted with a phenyl group and a ketone functional group. The thiazole moiety is crucial for its biological activity, as it is involved in various interactions with biological targets.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of thiazole derivatives, including this compound.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of thiazole derivatives, this compound demonstrated significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus cereus | 10 |
| Pseudomonas aeruginosa | 25 |
The compound exhibited bactericidal effects at concentrations higher than its MIC, indicating its potential as an antibacterial agent .
Antifungal Activity
Thiazole derivatives are also recognized for their antifungal properties. Research has shown that this compound inhibits the growth of various fungal pathogens.
In Vitro Studies
In vitro studies revealed that the compound effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the broth microdilution method.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 40 |
These findings suggest that the compound could serve as a lead structure for developing new antifungal agents .
The biological activity of this compound is attributed to its ability to interact with key enzymes involved in microbial metabolism. The thiazole ring is known to inhibit enzymes such as cytochrome P450-dependent lanosterol demethylase, crucial for sterol biosynthesis in fungi .
Cytotoxicity and Safety Profile
While evaluating the therapeutic potential of any compound, understanding its safety profile is essential. Preliminary cytotoxicity assays indicated that this compound exhibited low toxicity against human cell lines, with IC50 values exceeding 60 µM. This suggests a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
